molecular formula C6H4ClNO4S B143475 4-Nitrobenzenesulfonyl chloride CAS No. 98-74-8

4-Nitrobenzenesulfonyl chloride

Cat. No.: B143475
CAS No.: 98-74-8
M. Wt: 221.62 g/mol
InChI Key: JXRGUPLJCCDGKG-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl chloride (CAS 98-74-8, molecular formula C₆H₄ClNO₄S) is a sulfonyl chloride derivative characterized by a nitro group at the para position of the benzene ring. This compound is widely used in organic synthesis, particularly for introducing sulfonamide groups into molecules due to its high electrophilicity . Its reactivity stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions with amines, alcohols, and other nucleophiles .

Key physical properties include a melting point of 77–80°C, solubility in polar aprotic solvents like dichloromethane and dimethylformamide (DMF), and sensitivity to moisture, necessitating storage under inert conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonyl chloride can be synthesized by the chlorination of 4-nitrobenzenesulfonic acid. The process involves treating 4-nitrobenzenesulfonic acid with thionyl chloride or phosphorus pentachloride, which results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 4,4’-dinitrodiphenyldisulfide with chlorine in the presence of hydrochloric acid and nitric acid. The reaction mixture is heated to around 80°C, and the resulting product is purified through recrystallization using acetic acid .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves amines and is carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Iron powder and hydrochloric acid are used under reflux conditions.

    Hydrolysis: Conducted in aqueous medium at elevated temperatures.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    4-Aminobenzenesulfonyl Chloride: Resulting from reduction reactions.

    4-Nitrobenzenesulfonic Acid: Produced through hydrolysis.

Scientific Research Applications

Synthetic Organic Chemistry

Key Reagent for Synthesis
NBSC is primarily utilized in the synthesis of sulfonamides and other sulfonyl-containing compounds. These compounds are significant in pharmaceuticals due to their antibacterial properties. The ability of NBSC to engage in nucleophilic substitution reactions makes it an essential tool for synthesizing various derivatives, including:

  • Sulfonamide Derivatives : Formed through reactions with amines.
  • N-nosyl-alpha-amino Acids : Crucial for peptide synthesis, enhancing the stability and solubility of peptides .

Pharmaceutical Development

Drug Synthesis and Modification
In the pharmaceutical industry, NBSC serves as an intermediate in the synthesis of several important drugs. Its ability to modify amines and alcohols efficiently allows for the development of medications targeting bacterial infections. Notable examples include:

  • Fosamprenavir : An antiretroviral medication.
  • Darunavir : Used in the treatment of HIV.
  • Amprenavir : Another HIV protease inhibitor .

Analytical Chemistry

Derivatization Agent
NBSC is employed in analytical chemistry for the derivatization of amino acids and other biomolecules. This process enhances their detection and quantification in complex mixtures, making it invaluable for biochemical analysis. Its application extends to:

  • Detection Methods : Improving sensitivity and specificity in chromatographic techniques.
  • Quantification Techniques : Facilitating accurate measurement of biomolecular concentrations .

Polymer Chemistry

Coupling Agent in Polymer Production
In polymer chemistry, NBSC acts as a coupling agent that enhances the properties of specialty polymers. It is involved in:

  • Synthesis of Specialty Polymers : Improving mechanical properties and thermal stability.
  • Modification of Existing Polymers : Allowing for tailored functionalities based on application requirements .

Environmental Chemistry

Analytical Methods for Pollutants
NBSC is utilized in developing analytical methods for detecting environmental pollutants. Its applications include:

  • Environmental Monitoring : Assisting in compliance with environmental regulations by enabling the detection of harmful substances.
  • Pollutant Analysis : Enhancing the reliability of methods used to assess water and soil quality .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of antiviral compounds using NBSC as a key reagent. The process involved the reaction of NBSC with various amines to produce sulfonamide derivatives, which were then evaluated for their antiviral activity against specific viral strains.

Case Study 2: Polymer Modification

Research highlighted how NBSC was used to modify polyolefins to improve their thermal stability and mechanical properties. The incorporation of sulfonyl groups significantly enhanced the performance characteristics required for industrial applications.

Mechanism of Action

The mechanism of action of 4-nitrobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various sulfonamide and sulfonate derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity, stability, and applications of 4-nitrobenzenesulfonyl chloride are best understood through comparison with analogous sulfonyl chlorides. Below is a detailed analysis:

2-Nitrobenzenesulfonyl Chloride

  • Structure : Nitro group at the ortho position.
  • Reactivity : Similar to this compound in sulfonamide formation but may exhibit steric hindrance due to the ortho-substituent, reducing reaction rates in bulky substrates .
  • Applications : Used in peptide synthesis and protection of amines, though less commonly than the para isomer due to steric limitations .

4-Methyl-3-nitrobenzenesulfonyl Chloride

  • Structure : Methyl group at the para position and nitro group at the meta position.
  • Reactivity : The methyl group provides mild electron-donating effects, slightly reducing electrophilicity compared to this compound. This results in slower sulfonylation reactions .
  • Applications : Specialized in synthesizing sulfonated polymers and dyes where controlled reactivity is advantageous .

Toluenesulfonyl Chloride (TsCl)

  • Structure : Methyl group at the para position.
  • Reactivity : Lacks the electron-withdrawing nitro group, making it less electrophilic than this compound. Reactions with TsCl often require stronger bases or elevated temperatures .
  • Applications : Broadly used in protecting alcohols and amines but less effective in highly electron-deficient systems compared to nitro-substituted analogs .

4-Trifluoromethylbenzenesulfonyl Chloride

  • Structure : Trifluoromethyl group at the para position.
  • Reactivity : The electron-withdrawing -CF₃ group enhances electrophilicity similarly to the nitro group, but the compound is more hydrolytically stable due to the hydrophobic trifluoromethyl moiety .
  • Applications : Preferred in fluorinated molecule synthesis and environments requiring moisture resistance .

Comparative Data Table

Compound Substituent Melting Point (°C) Electrophilicity Key Applications
This compound -NO₂ (para) 77–80 High Amine protection, peptide synthesis
2-Nitrobenzenesulfonyl chloride -NO₂ (ortho) 84–86 Moderate Sterically unhindered substrates
Toluenesulfonyl chloride -CH₃ (para) 67–70 Low Alcohol/amine protection
4-Trifluoromethylbenzenesulfonyl chloride -CF₃ (para) 62–65 High Fluorinated compounds, moisture-resistant reactions

Reactivity and Stability Insights

  • Electrophilicity Hierarchy :
    4-Trifluoromethylbenzenesulfonyl chloride ≈ this compound > 2-Nitrobenzenesulfonyl chloride > Toluenesulfonyl chloride .
  • Hydrolytic Stability : 4-Trifluoromethylbenzenesulfonyl chloride > Toluenesulfonyl chloride > this compound . The nitro group in this compound accelerates hydrolysis, requiring anhydrous conditions .

Biological Activity

4-Nitrobenzenesulfonyl chloride (NBSC), with the chemical formula C6_6H4_4ClNO4_4S, is an organic compound that has garnered attention for its diverse applications in chemical synthesis and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Structure : NBSC is characterized by a nitro group and a sulfonyl chloride functional group, which contribute to its reactivity and biological interactions.
  • Physical Properties : It appears as a yellow crystalline solid, is sparingly soluble in water, but soluble in organic solvents such as acetone and ethyl acetate .

Target Interactions

NBSC primarily acts as a sulfonylating agent , facilitating the formation of sulfonamide derivatives through nucleophilic substitution reactions with amines. This property is leveraged in various synthetic pathways in medicinal chemistry .

Cellular Effects

The direct cellular effects of NBSC are not extensively studied; however, it is hypothesized to influence cellular functions by synthesizing biologically active compounds. This includes potential impacts on cell signaling pathways, gene expression, and metabolic processes through its role in synthesizing other bioactive molecules.

Biological Applications

  • Pharmaceutical Synthesis :
    • NBSC serves as an intermediate in the synthesis of several pharmaceuticals, including protease inhibitors like fosamprenavir and darunavir, which are critical in HIV treatment .
    • It is also used in the preparation of hydroxylamines of sulfadiazine and sulfamethoxazole, which are important for studying antibiotic mechanisms .
  • Enzymatic Reactions :
    • Research indicates that NBSC can mediate enantioselective sulfonylation reactions, essential for producing chiral compounds in pharmaceuticals. For instance, it has been utilized in reactions involving peptide catalysts to achieve high enantiomeric purity .

Case Study 1: Antibacterial Activity

A study evaluated novel 1,3,4-oxadiazoles synthesized using NBSC for antibacterial activity. The derivatives exhibited varying degrees of effectiveness against different bacterial strains, highlighting the potential of NBSC-derived compounds as antimicrobial agents.

Case Study 2: Biocatalysis in Pharmaceutical Manufacturing

In biocatalytic processes, NBSC has been shown to enhance reaction efficiency and selectivity. Its role as a sulfonylating agent allows for the production of pharmaceutical intermediates with improved yields and stereochemical purity .

Safety and Toxicity

Despite its utility, this compound poses significant health risks:

  • Corrosive Nature : It can cause severe burns upon contact with skin or mucous membranes and is harmful if ingested or inhaled .
  • Methemoglobinemia Risk : Exposure can lead to methemoglobinemia, a condition where hemoglobin is altered to reduce oxygen transport capacity in the blood, resulting in cyanosis and potential respiratory distress .

Summary of Research Findings

Study FocusFindings
Antibacterial SynthesisCompounds derived from NBSC showed promising antibacterial properties against various strains.
Enantioselective ReactionsHigh enantiomeric purity achieved using NBSC in peptide-mediated reactions .
Pharmaceutical ApplicationsKey intermediate for drugs like fosamprenavir and darunavir; essential for antibiotic synthesis .

Q & A

Basic Question: What are the critical safety protocols for handling 4-nitrobenzenesulfonyl chloride in laboratory settings?

Answer:
this compound is corrosive and requires stringent safety measures:

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .
  • Ventilation: Operate in a fume hood with local exhaust to prevent inhalation exposure .
  • Storage: Store in sealed containers under inert gas (e.g., argon) at <15°C, away from moisture and oxidizers .
  • Spill Management: Use non-combustible absorbents (e.g., vermiculite) and neutralize residues with sodium bicarbonate before disposal .

Basic Question: How does this compound function as a sulfonating agent in organic synthesis?

Answer:
The compound reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates. Key steps include:

  • Reaction Setup: Combine equimolar amounts of the substrate (e.g., aniline) and this compound in dichloromethane (DCM) or tetrahydrofuran (THF) .
  • Base Addition: Add a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction .
  • Workup: Quench excess reagent with aqueous NaHCO₃, followed by extraction and purification via recrystallization or column chromatography .

Advanced Question: How can researchers address discrepancies in reported melting points (75.5–80°C) for this compound?

Answer:
Variations arise from purity, polymorphic forms, or measurement techniques. To resolve:

  • Purity Assessment: Conduct GC or argentometric titration to verify >98% purity .
  • Calibration: Use a calibrated melting point apparatus with standard reference materials (e.g., benzoic acid).
  • Polymorphism Screening: Perform differential scanning calorimetry (DSC) to detect polymorph transitions .

Advanced Question: What strategies improve regioselectivity in sulfonylation reactions using this compound?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: The nitro group activates the sulfonyl chloride toward nucleophilic attack at the para position. Use substrates with electron-donating groups (e.g., -NH₂) to enhance reactivity .
  • Steric Control: Bulky bases (e.g., DIPEA) or solvents (e.g., DMF) can direct substitution to less hindered sites .
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate reaction rates .

Basic Question: What analytical techniques are recommended for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm sulfonamide formation (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) .
  • Mass Spectrometry: ESI-MS detects [M+H]⁺ ions (e.g., m/z 445 for sulfonamide adducts) .
  • IR Spectroscopy: Look for S=O stretches near 1350 cm⁻¹ and NO₂ stretches at 1520 cm⁻¹ .

Advanced Question: How does moisture sensitivity impact the stability of this compound, and how can this be mitigated?

Answer:
Moisture hydrolyzes the compound to 4-nitrobenzenesulfonic acid, reducing reactivity. Mitigation strategies include:

  • Storage: Use molecular sieves or desiccants in storage containers .
  • Reaction Conditions: Perform reactions under anhydrous conditions (e.g., dried solvents, inert atmosphere) .
  • Quality Monitoring: Track hydrolysis via TLC (Rf shift) or FTIR (loss of S-Cl stretch at 580 cm⁻¹) .

Basic Question: What are the environmental hazards associated with this compound, and how should waste be managed?

Answer:

  • Ecotoxicity: Limited data exist, but derivatives may bioaccumulate. Avoid release into waterways .
  • Waste Disposal: Incinerate in a certified facility with afterburners and scrubbers to neutralize HCl and SOx emissions .
  • Regulatory Compliance: Follow local guidelines (e.g., China’s Regulations on the Control over Safety of Dangerous Chemicals) .

Advanced Question: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives synthesized from this compound?

Answer:

  • X-ray Crystallography: Use SHELX software for structure refinement. Key parameters:
    • Data Collection: High-resolution (<1.0 Å) data at low temperature (100 K) .
    • Validation: Check R-factors (<5%) and electron density maps for missing atoms .
  • Case Study: The Cu(II) complex Cu(bipy)₂Cl (nbs = 4-nitrobenzenesulfonate) was resolved via single-crystal diffraction, confirming octahedral geometry .

Properties

IUPAC Name

4-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
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InChI Key

JXRGUPLJCCDGKG-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl
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Molecular Formula

C6H4ClNO4S
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DSSTOX Substance ID

DTXSID4059178
Record name Benzenesulfonyl chloride, 4-nitro-
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Molecular Weight

221.62 g/mol
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzenesulfonyl chloride
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CAS No.

98-74-8
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Synthesis routes and methods I

Procedure details

Secondary alcohol 7 was converted to azide 8 through the formation of a secondary nosylate using 4-nitrobenzenesulfonyl chloride and 4-pyrrolidinopyridine in chloroform followed by azide displacement with sodium azide in N,N-dimethylformamide at 50° C. The p-methoxy trityl protecting group was selectively removed using 1% p-toluenesulfonic acid in methylene chloride. Nosylation of the primary alcohol with 4-nitrobenzenesulfonyl chloride and pyridine in chloroform provided azido-nosylate 9.
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Synthesis routes and methods II

Procedure details

A 2-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and a dropping funnel having a by-pass was charged with 20.4 g (0.10 mole) of 4-nitrophenyl methyl sulfide, 10 g of water and 200 g of monochlorobenzene. Then, 94.5 g (0.70 mole) of sulfuryl chloride was added dropwise at 10° C. over a period of about 2 hours. Thereafter the mixture was stirred at 10° C. for 6 hours to complete the reaction. After completion of the reaction, the oil layer was separated and 10 g of water was added to accomplish washing. Then, the oil layer was separated and left to stand for about 1 hour with the addition of about 5 g of anhydrous sodium sulfate to remove the water. The solvent was distilled off to give crude crystals. The crude crystals were dissolved in monochlorobenzene and a poor solvent was added for recrystallization, giving 21.1 g of 4-nitrobenzenesulfonyl chloride as white crystals in a yield of 95% as calculated based on 4-nitrophenyl methyl sulfide.
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Retrosynthesis Analysis

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